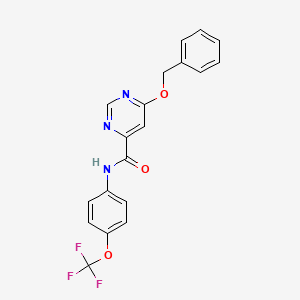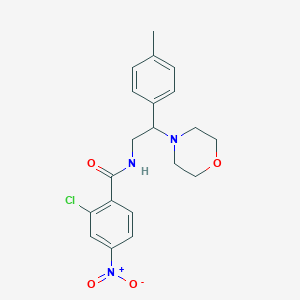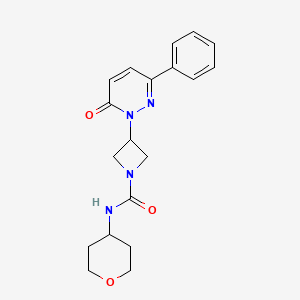![molecular formula C15H15F3N4O2 B2694690 N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}furan-2-carboxamide CAS No. 1775492-53-9](/img/structure/B2694690.png)
N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}furan-2-carboxamide is a synthetic organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a furan-2-carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and trifluoromethyl ketone.
Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions starting from suitable amine precursors.
Coupling Reactions: The pyrimidine and piperidine rings are then coupled using reagents like coupling agents (e.g., EDC, DCC) to form the desired intermediate.
Furan-2-carboxamide Attachment: The final step involves the attachment of the furan-2-carboxamide group to the intermediate, typically through amide bond formation using reagents like HATU or PyBOP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
化学反应分析
Types of Reactions
N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
科学研究应用
N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs, particularly for conditions where trifluoromethylated pyrimidines show efficacy.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
作用机制
The mechanism of action of N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}benzamide
- N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}thiophene-2-carboxamide
- N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}pyridine-2-carboxamide
Uniqueness
N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide moiety, which imparts distinct chemical and biological properties
属性
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)12-8-13(20-9-19-12)22-5-3-10(4-6-22)21-14(23)11-2-1-7-24-11/h1-2,7-10H,3-6H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGDGCLMPKBGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
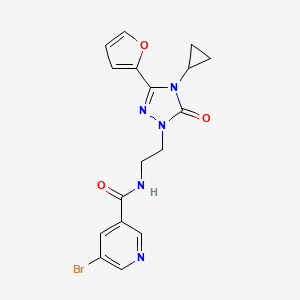

![Ethyl 5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2694612.png)

![(4Z)-12-(4-methoxyphenyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2694614.png)
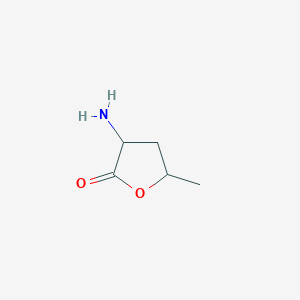
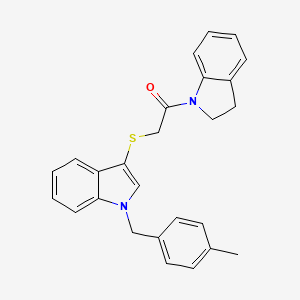
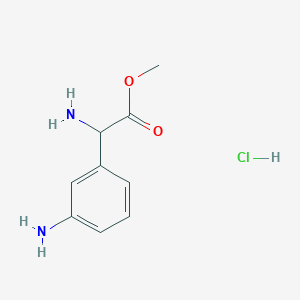
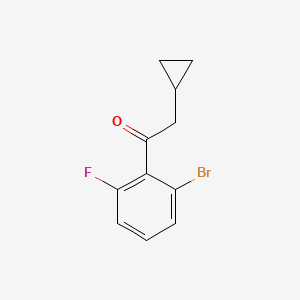
![N-[2-({1,4-dioxaspiro[4.5]decan-6-yl}carbamoyl)ethyl]prop-2-enamide](/img/structure/B2694623.png)
![3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid](/img/structure/B2694624.png)
